molecular formula C15H19N3OS B5734965 N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide

Cat. No.: B5734965
M. Wt: 289.4 g/mol
InChI Key: IFFHOUXGXNTMNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(2,2-Dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide is a thiadiazole-based derivative characterized by a 1,3,4-thiadiazole core substituted with a 2,2-dimethylpropyl (neopentyl) group at position 5 and a 3-methylbenzamide moiety at position 2.

Synthetic routes for analogous thiadiazoles typically involve condensation reactions between carboxylic acid derivatives (e.g., acyl chlorides) and thiosemicarbazides, followed by cyclization under acidic conditions (e.g., POCl₃) or microwave-assisted protocols . Structural elucidation relies on spectroscopic methods (NMR, IR, MS) and X-ray crystallography, with software like SHELX playing a critical role in refinement .

Properties

IUPAC Name

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c1-10-6-5-7-11(8-10)13(19)16-14-18-17-12(20-14)9-15(2,3)4/h5-8H,9H2,1-4H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFFHOUXGXNTMNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)CC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide typically involves the reaction of 3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-amine under appropriate conditions to yield the desired compound. The reaction conditions often include the use of a suitable solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form, such as a thiol or thioether.

    Substitution: The benzamide moiety can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or thioethers.

    Substitution: Various substituted benzamides or thiadiazole derivatives.

Scientific Research Applications

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide involves its interaction with various molecular targets and pathways. It is known to inhibit the production of reactive oxygen species (ROS) and activate antioxidant enzymes such as superoxide dismutase (SOD) and catalase. This compound also modulates signaling pathways, including the nuclear factor kappa B (NF-κB) pathway, which plays a role in inflammation and immune responses.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Thiadiazole derivatives share a common core but exhibit diverse biological and physicochemical properties depending on substituents. Below is a detailed comparison with key analogs:

Substituent Effects on the Benzamide Ring
Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 3-methyl C₁₆H₂₁N₃O₂S 319.42 Enhanced lipophilicity; steric hindrance from neopentyl group
N-[5-(2,2-Dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide 3-methoxy C₁₆H₂₁N₃O₃S 335.42 Methoxy group increases electron density, potentially altering reactivity
N-[5-(2,2-Dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-iodobenzamide 3-iodo C₁₄H₁₆IN₃O₂S 401.27 Bulky iodine atom may hinder binding but improve radioimaging potential

Key Findings :

  • Halogen Substituents (e.g., iodine) : Introduce steric bulk and electronegativity, which may reduce metabolic stability but improve imaging or targeting capabilities .
  • Alkyl Chains (e.g., neopentyl) : Improve lipophilicity, favoring passive diffusion across biological membranes .
Comparison with Non-Benzamide Thiadiazoles
  • 5-(3-Phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine (): Lacks the benzamide moiety, replacing it with a chlorophenylamine group.
  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ():

    • Features an N,O-bidentate directing group instead of thiadiazole.
    • Used in metal-catalyzed C–H functionalization, highlighting the importance of auxiliary groups in directing reactivity .
Structural Analysis
  • X-ray Crystallography : Widely used for confirming thiadiazole derivatives’ planar structures and hydrogen-bonding networks (e.g., SHELX software in ) .
  • Spectroscopy : ¹H/¹³C NMR and IR data for the target compound would show characteristic peaks for the neopentyl group (δ ~1.05 ppm for CH₃) and thiadiazole ring (C=S stretch ~650 cm⁻¹) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.